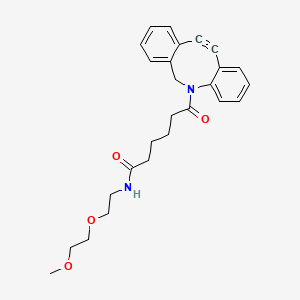

alpha-Dibenzoazacyclooctyne-omega-methoxy-poly(ethylene glycol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as methoxy poly(ethylene glycol) (MPEG), involves processes like ring-opening polymerization . A study describes the synthesis of branched poly(ethylene glycol) using an acetal protection method . Another study discusses the synthesis of a chitosan-g-(-O-methyl poly (ethylene glycol))-g-(-N-Tat peptide) copolymer .Aplicaciones Científicas De Investigación

1. Surface Modification and Polymer Brushes

Laradji et al. (2016) discussed a method to prepare dense poly(ethylene glycol) (PEG) polymer brushes on silicon substrates using a solvent-free, catalyst-free, strain-promoted acetylene–azide cycloaddition reaction. This method involved grafting poly(glycidyl methacrylate) to silicon substrates to immobilize cyclopropenone-caged dibenzocyclooctyne-amine, allowing for the creation of functionalized substrates (Laradji et al., 2016).

2. Synthetic Methods for Functionalized Poly(ethylene glycol)

Sedlák et al. (2008) developed a new synthetic method for carboxylic acid functionalized poly(ethylene glycol). This method involved alkylation and subsequent reactions to prepare 4-poly(ethylene glycol)oxybenzoic acids, demonstrating an innovative approach to modifying PEG for various applications (Sedlák et al., 2008).

3. Biomedical Applications

Freichels et al. (2011) explored the combination of "clip" and "click" chemistries to create functional amphiphilic and degradable copolymers using α-methoxy-ω-alkyne poly(ethylene glycol). This method showed potential for drug-delivery applications in the biomedical field (Freichels et al., 2011).

4. Polymerization and Functionalization Techniques

Raynaud et al. (2009) demonstrated a method for the metal-free ring-opening polymerization of ethylene oxide, leading to the creation of functionalized poly(ethylene oxide) chains. This process is significant for the synthesis of alpha, omega-difunctionalized poly(ethylene oxide)s (Raynaud et al., 2009).

5. Protein Adsorption and Surface Modification

Lazos et al. (2005) investigated the surface modification of polystyrene with photoreactive alpha-4-azidobenzoyl-omega-methoxy poly(ethylene glycol)s. This study is relevant for understanding the biocompatibility and protein adsorption properties of modified surfaces, which is crucial in biomedical device manufacturing (Lazos et al., 2005).

Propiedades

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-6-oxohexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-31-18-19-32-17-16-27-25(29)12-6-7-13-26(30)28-20-23-10-3-2-8-21(23)14-15-22-9-4-5-11-24(22)28/h2-5,8-11H,6-7,12-13,16-20H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRRUJIWEPADTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCNC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)

![benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2659236.png)

![N-isopropyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2659244.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)

![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2659246.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2659248.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)

![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)

![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)